2,4-Dihydroxybenzamidine
Description
The Benzamidine (B55565) Moiety as a Privileged Scaffold in Molecular Recognition Studies
The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets. The benzamidine moiety is a prime example of such a scaffold, valued for its ability to mimic the side chain of arginine and participate in crucial interactions within enzyme active sites.
Historical and Contemporary Significance of Amidines in Research
The study of amidines dates back to the 19th century, with the Pinner synthesis, first described in 1877, providing a foundational method for their preparation from nitriles. google.com Historically, research into amidines has been extensive, exploring their synthesis, reactivity, and basicity. nih.gov Amidines are among the strongest organic bases, a property attributed to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stable amidinium ion. nih.gov
In contemporary research, amidines and their derivatives are recognized as important pharmacophores in modern drug discovery. mdpi.com They are found in a variety of therapeutic agents, including antimicrobials, and are key building blocks for the synthesis of nitrogen-containing heterocyclic compounds. mdpi.comnih.gov Their ability to form strong non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with biological macromolecules like proteins and DNA makes them a continued focus of research. nih.gov
Role of Amidines in Enzyme Active Site Interactions, particularly Serine Proteases
The benzamidine moiety is a well-known mimetic of the guanidinium (B1211019) group of arginine, a common recognition motif for many enzymes, particularly trypsin-like serine proteases. These enzymes play critical roles in various physiological processes, and their inhibition is a key strategy in the treatment of numerous diseases. The positively charged amidinium group of benzamidine can form a salt bridge with the negatively charged aspartate residue (Asp189) located at the bottom of the S1 specificity pocket of these proteases, anchoring the inhibitor to the active site. caltech.edu This interaction is a cornerstone of the inhibitory activity of many benzamidine-containing compounds. caltech.edu
Unique Structural Features of 2,4-Dihydroxybenzamidine
The specific structure of this compound, with its hydroxyl groups at the ortho and para positions of the benzene (B151609) ring, introduces distinct characteristics that differentiate it from the parent benzamidine molecule.
Significance of Hydroxylation Patterns at the 2,4-Positions for Ligand Design and Interaction
The presence and position of hydroxyl groups on a phenyl ring can significantly influence a molecule's binding affinity and selectivity for a biological target. Hydroxyl groups can act as both hydrogen bond donors and acceptors, potentially forming additional interactions with the amino acid residues in an enzyme's active site. This can lead to enhanced binding potency. For instance, in the context of other enzyme inhibitors, the addition of hydroxyl groups has been shown to be crucial for activity.
While specific research on the 2,4-hydroxylation pattern of benzamidine is scarce, studies on related polyhydroxy-substituted benzamidines suggest their potential as enzyme inhibitors. A patent from 1985 disclosed this compound as a potential inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. google.com This suggests that the dihydroxy substitution pattern may confer specific inhibitory properties. The 2,4-dihydroxy substitution pattern can also influence the molecule's electronic properties and solubility, which are critical factors in ligand design.
Aromaticity and Tautomerism Considerations within the Benzamidine System
The benzamidine functional group can exist in different tautomeric forms. For N'-substituted benzamidines, tautomerism between the amino and imino forms can occur. gla.ac.uk Theoretical calculations on related 2-amino-N'-(aryl)-benzamidines suggest that the amino tautomer with a Z configuration, stabilized by an intramolecular hydrogen bond, is the most stable form. gla.ac.uk
The aromaticity of the benzene ring is a key feature of the benzamidine system. Molecular modeling studies have indicated that for the benzamidine system to have minimum energy, the amidinium group should be coplanar with the phenyl ring. rsc.org However, steric hindrance, such as that which might be introduced by an ortho-substituent like the hydroxyl group in this compound, could lead to a twisted conformation. rsc.org This deviation from planarity could affect the molecule's interaction with its binding partners.
Overview of Key Academic Research Directions for this compound and its Derivatives
Due to the limited direct research on this compound, key academic research directions are largely inferred from studies on related compounds and the known properties of its constituent moieties.
One significant challenge highlighted in historical literature is the synthesis of this compound. A 1947 dissertation noted the difficulty in preparing this compound directly from 2,4-dihydroxybenzonitrile (B1587391) via the Pinner reaction, attributing this to a potential "ortho effect." This suggests that the development of efficient synthetic routes to this compound and its derivatives remains a valid area for research in organic chemistry.
Given the previously mentioned patent, a primary research direction would be the investigation of this compound and its derivatives as enzyme inhibitors, particularly targeting ribonucleotide reductase. google.com Structure-activity relationship (SAR) studies could be conducted to understand how the 2,4-dihydroxy pattern contributes to inhibitory activity compared to other substitution patterns.
Furthermore, research on an isomer, N',4-dihydroxybenzamidine, and its metal complexes has shown inhibitory activity against thymidylate kinase in Mycobacterium tuberculosis. This opens up the possibility of exploring this compound and its derivatives as potential antibacterial agents. The ability of the hydroxyl groups to chelate metal ions could also be a fruitful area of investigation.
Below is a table summarizing the potential research directions for this compound:
| Research Direction | Rationale | Key Considerations |
| Synthetic Methodologies | Historical difficulties in synthesis suggest a need for modern, efficient routes. | Overcoming the "ortho effect" in the Pinner reaction or exploring alternative synthetic pathways. |
| Enzyme Inhibition Studies | Patented as a potential ribonucleotide reductase inhibitor. | In-depth kinetic studies and structural biology (crystallography) to elucidate the binding mode. |
| Antimicrobial Activity | Isomeric dihydroxybenzamidines show antibacterial potential. | Screening against a panel of bacterial and fungal strains; investigation of metal complexes. |
| Structure-Activity Relationship (SAR) | Understanding the role of the 2,4-dihydroxy pattern in biological activity. | Synthesis and evaluation of a library of variously substituted dihydroxybenzamidine derivatives. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
779278-95-4 |
|---|---|
Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2,4-dihydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8N2O2/c8-7(9)5-2-1-4(10)3-6(5)11/h1-3,10-11H,(H3,8,9) |
InChI Key |
NTBJXJQBQPPABZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C(=N)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2,4 Dihydroxybenzamidine
Established Synthetic Routes to Benzamidines and Substituted Aromatic Amidines
The formation of an amidine functional group can be achieved through several synthetic pathways, starting from a variety of precursors. These methods have been refined over many years to accommodate a wide range of substituents on the aromatic ring, although each has its own advantages and limitations. nih.govscielo.br
| Method | Precursor | Key Reagents/Intermediates | Description |
| Pinner Reaction | Nitrile | Alcohol, HCl gas, Ammonia (B1221849) | A two-step process involving the formation of an imidoester (Pinner salt) intermediate, which is then ammonolyzed to the amidine. wikipedia.org |
| Amide-Based Synthesis | Amide | Halogenating agents (e.g., PCl5), Amines | The amide is first converted to a more reactive species like an imidoyl chloride, which then reacts with an amine to form the amidine. scielo.br |
| Thioamide Route | Thioamide | Amines, often with metal catalysts (e.g., Cu(II) acetate) | The thioamide is activated and reacts with an amine. This method can be performed under mild conditions. scielo.brnsf.gov |
| Ynamide Route | Ynamide | Amines, Palladium(0) catalyst | N-allyl-N-sulfonyl ynamides can undergo a palladium-catalyzed rearrangement and subsequent reaction with an amine to yield amidines. nih.govacs.org |
| Imidoester Route | Imidoester | Amines | This is essentially the second step of the Pinner reaction, where a pre-formed imidoester is reacted with an amine. scielo.brkorambiotech.com |
| Carbodiimide (B86325) Route | Carbodiimide | Organolithium reagents or other nucleophiles | Nucleophilic addition to the central carbon of a carbodiimide, followed by hydrolysis or protonation, yields a substituted amidine. semanticscholar.org |
Nitrile-Based Approaches: Pinner Reaction and its Modifications
The most traditional and widely employed method for synthesizing primary amidines from nitriles is the Pinner reaction. wikipedia.org This reaction proceeds in two distinct stages. First, the nitrile is treated with an alcohol in the presence of anhydrous hydrogen chloride (HCl) gas. researchgate.net This step leads to the formation of an iminoether hydrochloride, commonly known as a Pinner salt. semanticscholar.org The mechanism involves the protonation of the nitrile nitrogen by the strong acid, which activates the carbon atom for nucleophilic attack by the alcohol.
Step 1: Formation of the Imidoester (Pinner Salt) R-C≡N + R'-OH + HCl → [R-C(=NH2+)OR']Cl−
For the reaction to be successful, strictly anhydrous conditions are crucial, as the presence of water would lead to the hydrolysis of the imidoester intermediate back to an ester and ammonium (B1175870) chloride. mcgill.ca The choice of solvent is typically a non-hydroxylic one, such as ether or chloroform. researchgate.net
In the second stage, the isolated imidoester hydrochloride is treated with ammonia (often in an alcoholic solution) to displace the alkoxy group, yielding the final amidine hydrochloride. wikipedia.orggla.ac.uk An excess of ammonia is generally used to drive the reaction to completion and neutralize the released HCl. gla.ac.uk
Step 2: Ammonolysis of the Imidoester [R-C(=NH2+)OR']Cl− + 2 NH3 → R-C(=NH)NH2·HCl + NH4Cl + R'-OH
Modifications to the Pinner reaction exist, primarily involving the use of different activating agents. Instead of Brønsted acids, Lewis acids like aluminum trichloride (B1173362) (AlCl3) can be used to promote the direct amination of nitriles. wikipedia.org These alternative methods can sometimes offer advantages for substrates that are sensitive to strongly acidic conditions or for the synthesis of more complex, substituted amidines. uantwerpen.be
Amide-Based Syntheses for Substituted Amidines
Amidines can also be synthesized directly from amides. A classic approach involves the activation of the amide by converting it into a more reactive intermediate, such as an imidoyl chloride. scielo.br This is typically achieved by reacting the amide with a halogenating agent like phosphorus pentachloride (PCl5), thionyl chloride, or phosphorus oxychloride, often under reflux in a solvent like toluene (B28343) or benzene (B151609). scielo.br The resulting imidoyl chloride is then reacted in situ with a primary or secondary amine to form the corresponding N-substituted amidine. scielo.br
More modern methods have been developed to improve yields and expand the substrate scope. For instance, amides can be activated with trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride) in the presence of pyridine, followed by the addition of an amine to furnish various disubstituted and trisubstituted amidines in good yields. semanticscholar.orgresearchgate.net Nanoparticle-based catalysts, such as those made from copper oxide or magnesium oxide, have also been shown to effectively catalyze the synthesis of disubstituted amidines from amides under solvent-free conditions. scielo.br
Thioamide and Ynamide Precursors for Amidine Formation
Thioamides serve as effective precursors for amidine synthesis, often under milder conditions than those required for amides. scielo.br The carbon-sulfur double bond in a thioamide is generally more reactive towards nucleophiles than the carbon-oxygen double bond of an amide. researchgate.net The synthesis can be accomplished by reacting the thioamide with an amine, a reaction that can be catalyzed by copper(II) acetate (B1210297) to afford disubstituted amidines in good yields. scielo.br Another approach involves the alkylation of the thioamide to form a thioimidate, which is a more reactive intermediate, followed by treatment with an amine. researchgate.netresearchgate.net This strategy is particularly useful for installing amidine functional groups site-selectively within larger molecules like peptides. nsf.gov
Ynamides, specifically N-allyl-N-sulfonyl ynamides, have emerged as versatile precursors for amidines through palladium-catalyzed reactions. nih.govacs.orgnih.gov The mechanism involves a complex catalytic cycle that can be described as a Pd(0)-catalyzed aza-Claisen rearrangement. acs.orgacs.org This process leads to intermediates that can be trapped by amines to form the final amidine product. nih.gov The reaction pathway and outcome can be influenced by several factors, including the oxidation state of the palladium catalyst and the nucleophilicity of the amine used. acs.orgscite.ai
Imidoester and Carbodiimide Routes
The synthesis of amidines from isolated imidoesters is a well-established method and constitutes the second half of the Pinner reaction. scielo.br Imidoester cross-linkers react with primary amines to form a protonated amidine bond, which carries a positive charge at physiological pH. korambiotech.com This reactivity has been utilized in biochemistry for cross-linking proteins. korambiotech.com
Carbodiimides (RN=C=NR) are another class of precursors for amidine synthesis. wikipedia.org They can react with organolithium reagents, where the nucleophilic carbon of the organometallic compound adds to the central electrophilic carbon of the carbodiimide. Subsequent hydrolysis or protonation of the resulting intermediate yields the amidine. wikipedia.orgsemanticscholar.org Alternatively, bromoaryl derivatives can undergo lithiation followed by reaction with a diaryl carbodiimide and subsequent hydrolysis to provide the corresponding amidines. semanticscholar.org
Targeted Synthesis of 2,4-Dihydroxybenzamidine Precursors
The direct synthesis of this compound typically proceeds via the Pinner reaction, for which the essential starting material is 2,4-dihydroxybenzonitrile (B1587391) . The synthesis of this key precursor is not trivial, as it is not commonly available commercially, but facile synthetic routes have been developed from inexpensive and readily available starting materials. wipo.intgoogle.comgoogle.com
Two primary methods for preparing 2,4-dihydroxybenzonitrile have been disclosed:
From 2,4-dihydroxybenzoic acid : This method involves the conversion of the carboxylic acid to the corresponding nitrile.
From 2,4-dihydroxybenzaldehyde (B120756) : This route involves converting the aldehyde into an oxime, which is then dehydrated to the nitrile. google.com The reaction sequence is as follows:
Step 1: Oxime Formation. 2,4-dihydroxybenzaldehyde is reacted with hydroxylamine (B1172632) or one of its salts to form 2,4-dihydroxybenzaldehyde oxime.
Step 2: Dehydration. The oxime is subsequently dehydrated to yield 2,4-dihydroxybenzonitrile. google.com A common dehydrating agent for this transformation is diphosphorus (B173284) pentoxide (P2O5). google.com
Ethers and diethers of these precursors, such as 2,4-dimethoxybenzaldehyde, can also be used. google.com If starting with an etherified precursor, an additional deprotection step (e.g., ether cleavage) is required after the nitrile formation to obtain the free 2,4-dihydroxybenzonitrile. google.comwipo.int The development of these methods has been important for providing access to intermediates needed for the synthesis of iron-chelating agents. wipo.intjustia.com
Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis
While specific, detailed studies on the optimization of this compound synthesis are not extensively documented in peer-reviewed literature, the principles for maximizing yield and purity can be inferred from the well-understood Pinner reaction protocol. researchgate.net The successful synthesis of this compound hydrochloride from 2,4-dihydroxybenzonitrile has been reported, forming a key step in the preparation of certain biologically active compounds. gla.ac.uk
Key parameters for optimization would include:
Anhydrous Conditions : The most critical factor in the Pinner reaction is the strict exclusion of water to prevent the hydrolysis of the nitrile and the imidoester intermediate. mcgill.ca Reagents and solvents must be thoroughly dried before use.
Temperature Control : The initial formation of the imidoester (Pinner salt) is often carried out at low temperatures (e.g., 0 °C) to control the exothermic reaction with HCl gas and prevent side reactions. researchgate.net The subsequent ammonolysis step may be performed at room temperature or with gentle heating under pressure to ensure completion. gla.ac.uk
Reagent Stoichiometry : The ratio of alcohol and HCl to the nitrile precursor must be carefully controlled. An excess of HCl is typically used to drive the formation of the Pinner salt. researchgate.net In the ammonolysis step, a large excess of ammonia is necessary to ensure complete conversion of the imidoester and to neutralize the generated acid. gla.ac.uk
Purification of Intermediates : The purity of the final amidine product is highly dependent on the purity of the intermediate Pinner salt. Isolating and purifying the imidoester hydrochloride before proceeding to the ammonolysis step can significantly improve the purity of the final this compound.
Ortho-Substituent Effects : The presence of the hydroxyl group at the ortho position in 2,4-dihydroxybenzonitrile can present a steric challenge, potentially slowing down the rate of iminoether formation. gla.ac.uk This "ortho effect" might necessitate longer reaction times or more forcing conditions compared to unsubstituted benzonitrile. gla.ac.uk
By carefully controlling these parameters, the yield and purity of this compound synthesized via the Pinner reaction can be effectively maximized.
Strategies for Selective Protection and Deprotection of Hydroxyl Groups
The presence of multiple hydroxyl groups in this compound necessitates the use of protecting groups to achieve selective modifications. The reactivity of these hydroxyl groups can be influenced by factors like steric hindrance, electronic effects, and the ability to form intramolecular hydrogen bonds. researchgate.net
In dihydroxy-substituted aromatic compounds, the relative acidity of the phenolic hydroxyls often dictates the selectivity of protection. For instance, in 3,4-dihydroxybenzaldehyde, the 4-hydroxyl group is more acidic and can be selectively protected under certain conditions. nih.gov A similar principle can be applied to this compound, where the 4-hydroxyl group is generally more reactive towards alkylation than the 2-hydroxyl group, which can be stabilized by intramolecular hydrogen bonding with the amidine moiety.
Common protecting groups for hydroxyl functions include benzyl, p-methoxybenzyl (PMB), and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS). The choice of protecting group is critical and depends on the subsequent reaction conditions. For example, TBDMS ethers are known to be stable under a variety of reaction conditions but can be selectively removed. A synthetic route to p-amino-N,N'-dihydroxybenzamidine has been established using a TBDMS protecting group strategy. researchgate.net This method involves the protection of the hydroxyl groups of p-nitrobenzhydroxamic acid chloride, followed by reduction and subsequent deprotection. researchgate.net
Deprotection strategies must be chosen carefully to avoid unintended reactions with other functional groups in the molecule. For instance, tetrahydropyranyl (THP) ethers can be deprotected selectively in the presence of TBDMS ethers using magnesium bromide. researchgate.net Silyl ethers can be efficiently cleaved using reagents like ammonium fluoride (B91410) or silica-supported sodium hydrogen sulfate. researchgate.net
Post-Synthetic Functionalization and Analog Generation
Following the initial synthesis, the this compound scaffold can be further modified to generate a library of analogs for structure-activity relationship (SAR) studies. These modifications can be targeted at the amidine nitrogen, the hydroxyl groups, or the aromatic ring.
N-Substitution on the Amidine Moiety for Modulating Interactions
The amidine functional group is a key site for modification. N-substituted amidines can be synthesized through various methods, including the copper-catalyzed reaction of nitriles with amines. mdpi.comsciforum.net This allows for the introduction of a wide range of substituents on the nitrogen atom, which can significantly influence the compound's biological activity by altering its basicity, hydrogen bonding capacity, and steric profile. The development of N-substituted benzamidines has been a focus of research, with protocols utilizing transition metal catalysts to facilitate the reaction between nitriles and amines. mdpi.comsciforum.net
O-Alkylation and Acylation of Hydroxyl Groups
The hydroxyl groups of this compound offer another avenue for derivatization through O-alkylation and O-acylation. These reactions can be used to introduce various alkyl or acyl groups, which can impact the compound's lipophilicity, solubility, and ability to interact with biological targets. For instance, imparting aromaticity to 2-pyridone derivatives through O-alkylation has been shown to result in new kinase inhibitors. nih.gov Similar strategies could be employed for this compound to explore new biological activities. The synthesis of O-monosubstituted and O,O'-disubstituted derivatives of N,N'-dihydroxybenzamidines has been described, starting from the corresponding hydroxamic acid chlorides. researchgate.net
Aromatic Ring Modifications (e.g., Halogenation, Nitration) for SAR Studies
Modifications to the aromatic ring of this compound can provide valuable insights into the structure-activity relationships of its derivatives. researchgate.netnih.gov Introducing substituents such as halogens (e.g., fluorine, chlorine) or nitro groups can alter the electronic properties of the ring and introduce new points of interaction. researchgate.netresearchgate.net For example, the introduction of hydroxyl or fluoro substituents on an aromatic ring can be used to probe the importance of electron-richness and hydrogen bonding ability in a specific region of chemical space. researchgate.net These modifications are crucial for optimizing the potency and selectivity of bioactive compounds. nih.gov
Regioselective Synthesis and Isomer Differentiation
The synthesis of specific isomers of substituted benzamidines is often a challenge. Regioselective synthesis aims to control the position of substituents on the aromatic ring and the amidine group. Methodologies for the regioselective synthesis of various heterocyclic compounds have been developed by carefully controlling reaction conditions and substrate structures. rsc.org For this compound, achieving regioselectivity in reactions like O-alkylation or aromatic substitution is critical. For example, in the case of 3,4-dihydroxybenzaldehyde, selective protection of the 4-hydroxyl group has been achieved with various protecting groups. nih.gov Similar strategies, taking into account the electronic and steric environment of the hydroxyl groups in this compound, would be necessary for its regioselective modification.
Green Chemistry Approaches and Catalyst Development in Amidine Synthesis
Modern synthetic chemistry emphasizes the use of environmentally benign methods. mdpi.com Green chemistry approaches in the synthesis of amidines focus on reducing waste, using safer solvents, and developing more efficient catalysts. mdpi.comrasayanjournal.co.in
Several green methods have been developed for the synthesis of amidines and related heterocycles, including microwave-assisted synthesis, the use of ionic liquids, and solvent-free reactions. mdpi.comrasayanjournal.co.in These techniques often lead to higher yields, shorter reaction times, and easier product purification. rasayanjournal.co.in
Catalyst development plays a central role in green amidine synthesis. Transition metal catalysts, particularly those based on copper, have been shown to be effective for the synthesis of N-substituted amidines from nitriles and amines under aerobic conditions, using oxygen as a green oxidant. mdpi.comsciforum.net Other metal catalysts, including those based on palladium, platinum, and ytterbium, have also been employed. scielo.brorganic-chemistry.org Furthermore, metal-free catalytic systems and organocatalysts, such as N-acetylcysteine, are being explored as more sustainable alternatives. scielo.brnih.gov The development of recyclable catalysts is another important aspect of green chemistry in this field. mdpi.com
Data Tables
Table 1: Examples of Catalysts Used in Amidine Synthesis
| Catalyst Type | Specific Catalyst(s) | Application | Reference |
| Copper-based | CuCl, Cu(OTf)₂ | N-substituted amidine synthesis from nitriles and amines; N-sulfonylamidine synthesis | mdpi.comsciforum.netorganic-chemistry.org |
| Palladium-based | Palladium(II) acetate | Synthesis of disubstituted amidines from thioamides | scielo.br |
| Ytterbium-based | Yb(OTf)₃ | Regioselective hydroamination of ynamides | organic-chemistry.org |
| Metal-free | N-acetylcysteine, Ethyl polyphosphate (PPE) | Synthesis of cyclic amidines from nitriles and diamines | scielo.brnih.gov |
Molecular Recognition and Mechanistic Research on 2,4 Dihydroxybenzamidine Interactions
Investigation of Binding Affinities and Kinetics with Biological Macromolecules
Understanding the binding affinity and kinetics of a ligand to its biological target is crucial for elucidating its mechanism of action and for the rational design of more potent and selective molecules. A variety of biophysical techniques are employed for this purpose.
While specific studies employing Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) for the direct characterization of 2,4-Dihydroxybenzamidine binding to biological macromolecules are not extensively documented in publicly available literature, these techniques are the gold standard for such investigations. gla.ac.uk
Surface Plasmon Resonance (SPR) is a powerful label-free technique used to measure the real-time kinetics of molecular interactions. nih.govmalvernpanalytical.com It allows for the determination of both the association (k_a) and dissociation (k_d) rate constants, from which the equilibrium dissociation constant (K_D) can be calculated. malvernpanalytical.com In a typical SPR experiment, a macromolecular target is immobilized on a sensor chip, and a solution containing the ligand, such as this compound, is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface, generating a sensorgram that provides kinetic data. malvernpanalytical.com This technique is highly sensitive and can be used to characterize the binding of small molecules to protein targets. nih.gov
Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to a macromolecule in solution. nih.govnih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding in a single experiment. malvernpanalytical.comnih.govnih.govmalvernpanalytical.com In an ITC experiment, a solution of the ligand is titrated into a solution of the macromolecule, and the heat released or absorbed is measured. nih.govnih.gov The resulting binding isotherm can be analyzed to determine the thermodynamic parameters of the interaction. nih.govnih.gov ITC is particularly valuable for understanding the driving forces behind the binding event, whether it is enthalpically or entropically driven. nih.gov
While direct experimental data for this compound is lacking, fragment-based drug discovery efforts for other targets have utilized biophysical assays like thermal melt and saturation-transfer difference nuclear magnetic resonance (STD-NMR) to screen for binding fragments. rsc.org
Fluorescence spectroscopy is a highly sensitive technique that can be used to study ligand-binding and the resulting conformational changes in proteins. nih.gov Tryptophan and tyrosine residues in proteins are intrinsically fluorescent, and their fluorescence properties are sensitive to their local environment. nih.govscience.gov Upon ligand binding, changes in the protein's conformation can alter the environment of these fluorescent residues, leading to changes in fluorescence intensity, emission wavelength, and polarization. nih.govgla.ac.uk
For instance, a study on a structurally related compound, 2-((4-Fluorophenyl)amino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT), demonstrated that its fluorescence properties are linked to conformational changes. nih.gov While this study did not investigate binding to a macromolecule, it highlights the sensitivity of the fluorescence of similar scaffolds to their molecular conformation. nih.gov In a typical binding study, the fluorescence of a protein would be monitored as the concentration of the ligand, in this case, this compound, is increased. nih.gov The quenching or enhancement of the protein's fluorescence can be used to determine binding constants. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying ligand-protein interactions at an atomic level. gla.ac.uk It can be used to identify the binding site of a ligand on its target macromolecule and to characterize the conformational changes that occur upon binding. Techniques such as chemical shift perturbation (CSP), saturation transfer difference (STD) NMR, and transferred nuclear Overhauser effect (trNOE) are commonly used. rsc.orggla.ac.uk
In a CSP experiment, the chemical shifts of the protein's backbone amide protons are monitored upon the addition of the ligand. Significant changes in chemical shifts for specific residues indicate that they are in or near the ligand-binding site. While 1H and 13C NMR spectra for this compound and its derivatives are available, specific NMR studies detailing its binding site on a biological macromolecule have not been reported in the literature. nih.gov However, a study on N,N'-dihydroxybenzamidines, a class of compounds to which this compound belongs, utilized 15N NMR spectroscopy for their characterization. researchgate.net Furthermore, docking studies on N',4-dihydroxybenzamidine have suggested its binding pocket in the enzyme Thymidylate Kinase. rsc.org
Structure Activity Relationship Sar and Design Principles for 2,4 Dihydroxybenzamidine Derivatives
Systematic Exploration of Substituent Effects on Binding Affinity and Selectivity
A thorough analysis of how different substituents affect the binding affinity and selectivity of 2,4-dihydroxybenzamidine derivatives is fundamental to rational drug design. The electronic and steric properties of substituents on the amidine, hydroxyl groups, and the aromatic ring can profoundly influence molecular recognition by the target protein.
The amidine group is a cornerstone of the this compound scaffold's interaction with many biological targets, particularly serine proteases, where it often mimics the guanidinium (B1211019) group of arginine. nih.gov At physiological pH, the unsubstituted amidine group is protonated, forming a positively charged amidinium ion. This cation is crucial for forming strong ionic interactions and hydrogen bonds with negatively charged residues, such as aspartate or glutamate, in the active site of target enzymes. nih.gov
The protonation state of the amidine is therefore critical. Molecular dynamics simulations on the binding of benzamidine (B55565) to trypsin have shown that the binding pathways are highly dependent on the protonation states of residues within the active site, underscoring the importance of electrostatic complementarity. nih.gov Any modification that alters the pKa of the amidine group can significantly impact its binding affinity.
Substitution on the amidine nitrogens (N-substitution) generally has a significant, and often detrimental, effect on inhibitory potency. The introduction of substituents can sterically hinder the optimal positioning of the amidine group within a binding pocket and can also lower its basicity, reducing the likelihood of it being protonated at physiological pH. Studies on amidine-based inhibitors for nitric oxide synthases have shown that N-substitution tends to reduce the potency of the inhibitors. archivepp.com
Table 1: Predicted Impact of Amidine N-Substitution on Binding Affinity
| Modification | Substituent (R) | Expected Effect on Protonation | Predicted Impact on Binding Affinity |
| Unsubstituted | -H | High (favors protonated state) | High (forms key ionic interactions) |
| N-alkylation | -CH₃, -C₂H₅ | Reduced basicity | Reduced (steric hindrance, weaker ionic bond) |
| N-arylation | -Phenyl | Significantly reduced basicity | Significantly Reduced (steric bulk, loss of protonation) |
| N-acylation | -COCH₃ | Neutralized | Abolished (no positive charge for ionic interaction) |
The two hydroxyl groups on the aromatic ring, arranged in a 1,3- (or meta) pattern characteristic of a resorcinol moiety, are key pharmacophoric features. These groups can act as both hydrogen bond donors and acceptors, forming critical interactions with polar residues in a protein's active site. The specific orientation of these hydroxyl groups is vital for establishing a precise hydrogen-bonding network.
Modification of these hydroxyl groups, such as through O-alkylation (e.g., forming a methoxy group) or O-acylation, typically leads to a loss of activity. This is because such modifications remove the hydrogen bond donating capability of the hydroxyl group, which is often essential for anchoring the inhibitor in the correct orientation. Structure-activity relationship studies on various inhibitors containing hydroxyl groups consistently demonstrate their importance in forming strong hydrogen bonds with the target enzyme. nih.gov
The spatial arrangement of the hydroxyl groups is also crucial. The 2,4-dihydroxy (resorcinol) substitution pattern provides a specific geometry for hydrogen bonding. Changing this to a 2,5-dihydroxy (hydroquinone) or 3,4-dihydroxy (catechol) pattern would alter the distances and angles between the hydrogen bond donors and acceptors, likely disrupting the established interaction network and reducing binding affinity. The resorcinol structure is known to induce a local ordering of water molecules and presents a specific orientation at interfaces, with the hydroxyl groups pointing toward the polar phase, a property that influences its interaction with protein surfaces. bol.com
Table 2: Predicted Influence of Hydroxyl Group Modifications
| Modification | Position(s) | Effect on Hydrogen Bonding | Predicted Impact on Binding Affinity |
| Unmodified | 2,4-OH | Donor and Acceptor | Optimal |
| O-methylation | 2-OCH₃, 4-OH | Loss of one H-bond donor | Reduced |
| Di-O-methylation | 2,4-OCH₃ | Loss of all H-bond donor ability | Significantly Reduced |
| Positional Isomer | 2,5-OH (Hydroquinone) | Altered H-bond geometry | Reduced / Inactive |
| Positional Isomer | 3,4-OH (Catechol) | Altered H-bond geometry | Reduced / Inactive |
Introducing substituents at the remaining open positions on the aromatic ring (positions 3, 5, and 6) can fine-tune the binding affinity and selectivity of this compound derivatives. These substituents can exert their effects through steric and electronic modifications.
Steric Effects: The introduction of bulky substituents can either be beneficial or detrimental. If a substituent fits into a specific hydrophobic pocket within the active site, it can lead to additional favorable van der Waals interactions and increase affinity. Conversely, a bulky group that clashes with the protein backbone or side chains will decrease binding affinity. The size and shape of the substituent must be complementary to the topology of the binding site.
Electronic Effects: The electronic nature of the substituents can influence the properties of the entire molecule.
Electron-withdrawing groups (e.g., -F, -Cl, -NO₂) can increase the acidity of the phenolic hydroxyl groups, potentially making them stronger hydrogen bond donors. However, they can also decrease the electron density of the aromatic ring, which might affect π-π stacking interactions. Fluorine substitution, in particular, can have complex effects; while its small size is often well-tolerated, its high electronegativity can significantly alter binding interactions, sometimes detrimentally. researchgate.net
Electron-donating groups (e.g., -CH₃, -NH₂) can increase the electron density of the ring and may influence the basicity of the amidine group.
SAR studies on substituted benzamides have shown that the pattern of substitution on the anilino partial structure, as well as the size of the substituents, strongly influences activity and cytotoxicity. nih.gov
Identification of Key Pharmacophoric Features of the this compound Scaffold
A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. For the this compound scaffold, the key pharmacophoric features can be deduced from its constituent parts. Pharmacophore analyses of related structures, such as 4-substituted resorcinol moieties, have confirmed that the two hydroxyl groups are critical features, often acting as hydrogen bond donors. mdpi.comnih.gov Similarly, for benzamidine-based inhibitors, the positively charged amidine group is a primary pharmacophoric feature, typically defined as a cationic or hydrogen bond donor feature. nih.govekb.eg
Based on this, a putative pharmacophore model for this compound would include:
A Cationic/Positive Ionizable Feature: Representing the protonated amidinium group, crucial for electrostatic interactions.
Two Hydrogen Bond Donors/Acceptors: Representing the 2- and 4-hydroxyl groups, which engage in specific hydrogen bonding patterns with the target.
An Aromatic Ring Feature: Representing the central benzene (B151609) ring, which can participate in hydrophobic or π-π stacking interactions.
The spatial relationship between these three features—the distance and angles between the amidine cation, the two hydroxyl groups, and the aromatic centroid—is critical for proper alignment and high-affinity binding within the active site of a target protein.
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. archivepp.com By developing a robust QSAR model, it becomes possible to predict the activity of novel, unsynthesized derivatives, thereby guiding lead optimization and reducing unnecessary synthesis. jppres.com Although specific QSAR models for this compound are not widely reported, the principles can be applied based on studies of related benzamidine and benzene derivatives. nih.govjocpr.comnih.gov
The development of a QSAR model begins with the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized by their dimensionality. drugdesign.org
2D-QSAR: These models use descriptors derived from the 2D representation of the molecule. They are computationally efficient and can capture fundamental properties. nih.gov Relevant 2D descriptors for this compound derivatives would likely include:
Topological descriptors: Such as molecular connectivity indices (e.g., Chi indices) and shape indices (e.g., Kappa indices), which describe the branching and shape of the molecule. nih.gov
Physicochemical descriptors: Including molar refractivity (MR), LogP (lipophilicity), and polar surface area (PSA).
Electronic descriptors: Such as Hammett constants (σ) for aromatic substituents, which quantify their electron-donating or -withdrawing effects. drugdesign.org
3D-QSAR: These models require the 3D coordinates of the molecules and their alignment in space. They provide a more detailed understanding of the steric and electronic requirements for binding. Common 3D-QSAR methods include:
Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric (Lennard-Jones) and electrostatic (Coulombic) interaction energies of each molecule in a training set with a probe atom placed on a 3D grid. The resulting fields are correlated with biological activity, generating contour maps that show where bulky or charged groups would be favorable or unfavorable. nih.govmdpi.com
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more nuanced model. frontiersin.org
4D-QSAR: This approach extends 3D-QSAR by considering the conformational flexibility and different possible alignments of the ligands, providing a more dynamic picture of the ligand-receptor interaction.
For a series of this compound derivatives, a robust QSAR model would likely incorporate a combination of these descriptors to capture the complex interplay of steric, electronic, and hydrophobic factors that govern their binding affinity.
Model Validation and Predictive Power Assessment
The development of a robust Quantitative Structure-Activity Relationship (QSAR) model is contingent upon rigorous validation to ensure its reliability, stability, and predictive capacity for new, untested compounds. The validation process for QSAR models of this compound derivatives would involve a comprehensive assessment using both internal and external validation techniques. The primary goal is to ascertain that the model's statistical significance is not a result of chance correlation and that it can accurately forecast the biological activity of compounds not included in the training set.
Internal validation is the first crucial step, often performed using cross-validation methods like the leave-one-out (LOO) procedure. In this technique, a single compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted. This process is repeated until every compound has been excluded and predicted once. The resulting cross-validated correlation coefficient (q²) is a key metric; a q² value greater than 0.5 is generally considered indicative of a model with good internal predictive ability. For a series of 3-Nitro-2,4,6-trihydroxybenzamide derivatives, a similar QSAR analysis yielded a 2D-QSAR model with a q² of 0.7139, suggesting a robust internal model nih.gov.
External validation provides a more stringent test of a model's predictive power by using an external test set—a collection of compounds that were not used during the model development phase. The model's ability to predict the activity of these compounds is evaluated using the predictive r² (pred_r²). A pred_r² value greater than 0.6 is desirable, as it demonstrates the model's capacity for generalization. In a study on benzamide analogs, a 3D-QSAR model was validated using a test set, which confirmed the model's good predictability nih.gov.
Several statistical parameters are employed to rigorously assess a model's performance. These metrics ensure that the developed model is not only descriptive of the training data but also possesses true predictive power for novel this compound derivatives.
| Parameter | Symbol | Description | Acceptable Value |
| Coefficient of Determination | r² | Indicates the proportion of variance in the dependent variable (activity) that is predictable from the independent variables (descriptors). | > 0.6 |
| Cross-validated Correlation Coefficient | q² | A measure of the internal predictive ability of the model, derived from cross-validation. | > 0.5 |
| Predictive r-squared for External Set | pred_r² | Measures the predictive power of the model for an external set of compounds not used in model generation. | > 0.6 |
| Root Mean Square Error | RMSE | Represents the standard deviation of the residuals (prediction errors). Lower values indicate a better fit. | As low as possible |
Further validation can be achieved through Y-randomization, where the biological activity data is randomly shuffled to generate new QSAR models. A valid model should show a significant drop in r² and q² values for the randomized models, confirming that the original model is not based on a chance correlation mdpi.com. The applicability domain of the model must also be defined to ensure that predictions are made only for compounds that are structurally similar to those in the training set, thereby increasing the reliability of the predictions mdpi.com.
Rational Design Strategies for Enhanced Molecular Interactions
Bioisosteric Replacements within the Benzamidine Scaffold
Bioisosterism is a fundamental strategy in medicinal chemistry aimed at optimizing molecular properties by replacing a functional group with another that possesses similar physical or chemical characteristics, leading to analogous biological activity drughunter.com. For the this compound scaffold, bioisosteric replacements can be strategically applied to its key functional groups—the benzamidine moiety, the hydroxyl groups, and the phenyl ring—to enhance target affinity, selectivity, and pharmacokinetic properties.
The positively charged amidine group is often crucial for binding to serine proteases by interacting with a negatively charged aspartate residue in the S1 pocket. A classical bioisosteric replacement could involve substituting one of the amidine nitrogens with other hydrogen bond donors. A non-classical approach might replace the entire amidine group with other guanidinium isosteres or five-membered nitrogen-containing heterocycles that can maintain the key electrostatic and hydrogen bonding interactions.
The phenolic hydroxyl groups at positions 2 and 4 are key hydrogen bond donors and acceptors. They can be replaced to fine-tune acidity (pKa), lipophilicity, and metabolic stability. For example, replacing a hydroxyl group (-OH) with an amine (-NH2) can preserve hydrogen bonding capabilities while altering the electronic properties of the aromatic ring researchgate.net. Another strategy is the replacement of -OH with a thiol (-SH) group. Furthermore, converting the hydroxyls to methoxy groups (-OCH3) would remove hydrogen-bonding donor capacity but could increase metabolic stability and membrane permeability.
| Original Group | Potential Bioisostere | Rationale for Replacement |
| Amidine (-C(=NH)NH2) | Amino-imidazole, Amino-thiazole | Mimic charge and hydrogen bonding pattern; potentially improve oral bioavailability. |
| Hydroxyl (-OH) | Amine (-NH2), Thiol (-SH) | Maintain hydrogen bonding capability with altered electronic properties and pKa. |
| Hydroxyl (-OH) | Fluoro (-F) | Small steric footprint; can block metabolic oxidation and alter local electronics. |
| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Introduce heteroatoms to serve as hydrogen bond acceptors, modify dipole moment, and alter metabolic profile. |
Fragment-Based Design Approaches utilizing this compound as a Core
Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening libraries of small, low-molecular-weight molecules, or "fragments" ebrary.net. This compound is an ideal candidate for use as a core fragment. It adheres to the "Rule of Three"—a common guideline for fragment selection (Molecular Weight < 300, ClogP < 3, number of hydrogen bond donors and acceptors < 3)—making it an excellent starting point for building more complex and potent inhibitors.
In a typical FBDD campaign, this compound would be screened for weak but efficient binding to a biological target. Once a binding mode is confirmed, often through biophysical techniques like X-ray crystallography or NMR spectroscopy, medicinal chemists employ several strategies to evolve this core fragment into a high-affinity lead compound.
Fragment Growing: This strategy involves adding chemical functionality to the core fragment to engage with adjacent pockets of the target protein, thereby increasing potency. For the this compound core, growth vectors are readily available. Substituents could be added to the 5- or 6-positions of the phenyl ring to explore nearby hydrophobic or polar interactions. Alternatively, the hydroxyl or amine groups could be extended with linkers to reach distal binding sites.
Fragment Linking: If another fragment is identified that binds in a proximal, non-overlapping site, the two fragments can be connected via a chemical linker proteopedia.org. A linker would be designed to optimally bridge this compound and the second fragment, creating a new, larger molecule with a significantly higher affinity that is the product of the binding energies of the individual fragments.
Linker Design and Multivalent Systems for Complex Interactions
Rational linker design is critical in developing multivalent systems where multiple ligand molecules are attached to a central scaffold. Such systems can achieve significantly enhanced affinity and selectivity for their targets through mechanisms like statistical rebinding and chelation effects. Studies on benzamidine, a core component of this compound, have demonstrated the profound impact of linker length and valency on inhibitory potency.
In a study investigating the inhibition of the serine protease plasmin, multivalent benzamidine inhibitors were synthesized with varying numbers of benzamidine units (valency) and different linker lengths nih.gov. The results showed a clear structure-activity relationship where both higher valency and shorter linker lengths led to stronger inhibition nih.gov.
Effect of Linker Length: The length and flexibility of the linker connecting the benzamidine units to the scaffold are crucial. The study found that shorter linkers resulted in stronger inhibition of plasmin nih.gov. This is attributed to minimizing the entropic penalty associated with longer, more flexible linkers, which must adopt a more ordered conformation upon binding. Excessively long linkers can lead to unproductive binding modes or a decrease in the effective local concentration.
The data from the plasmin inhibition study highlight these principles:
| Inhibitor | Valency | Approx. Linker Length (nm) | Inhibition Constant (Ki) (μM) |
| Benzamidine | Monovalent | - | 19.0 ± 2.6 |
| Pentamidine | Bivalent | ~1.0 | 2.1 ± 0.8 |
| Tri-AMB | Trivalent | ~1.0 | 3.9 ± 1.7 |
This data is adapted from a study on multivalent benzamidine inhibitors of plasmin nih.gov.
These findings provide a rational basis for designing multivalent systems based on the this compound scaffold. By systematically optimizing the valency and the linker characteristics (length, rigidity, chemical nature), it is possible to fine-tune the interactions with complex biological targets, such as those with multiple binding sites, to achieve superior potency and selectivity.
Computational and Theoretical Investigations of 2,4 Dihydroxybenzamidine
Quantum Chemical Studies of Electronic Structure and Reactivity
Quantum chemical methods are used to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These studies are fundamental to understanding a molecule's intrinsic properties and chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for studying various chemical phenomena.
Protonation States: DFT is employed to understand the thermodynamics of protonation and deprotonation by calculating properties like proton affinity (PA) and gas-phase acidity (GPA). For instance, in a study on the related 2,4-dihydroxybenzoic acid, DFT calculations were performed on numerous protonated and deprotonated species to determine the relative stability of different isomers. chemrxiv.orgchemrxiv.org Such calculations help identify the most likely sites for proton gain or loss, which is crucial for understanding the compound's behavior in different pH environments. The B3LYP functional is a common choice for these types of calculations. chemrxiv.org
Tautomerism: Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. DFT is a key tool for studying tautomerism by calculating the relative energies of the different possible tautomeric forms. nih.gov For a molecule like 2,4-dihydroxybenzamidine, which has multiple potential proton donor and acceptor sites in its amidine and dihydroxy-phenyl groups, several tautomers could exist. By optimizing the geometry and calculating the electronic energy of each tautomer, researchers can predict which form is the most stable and therefore most abundant under equilibrium conditions. nih.gov These calculations can be performed in the gas phase or by using a polarizable continuum model (PCM) to simulate the effects of a solvent. nih.gov
Table 1: Representative DFT-Calculated Energy Data for Tautomer Analysis Note: This table is illustrative, based on typical data from DFT studies on similar heterocyclic compounds, as specific data for this compound is not available.
| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|---|
| Tautomer A | B3LYP/6-311++G** | 0.00 (Reference) | 2.5 |
| Tautomer B | B3LYP/6-311++G** | +3.2 | 4.1 |
| Tautomer C | B3LYP/6-311++G** | +5.8 | 5.3 |
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative energies. This creates an "energy landscape" that describes the molecule's flexibility and preferred shapes.
The study of a molecule's conformational landscape is essential because its three-dimensional shape dictates its function and interactions. mdpi.com For flexible molecules, this can be a complex task. Advanced computational techniques like well-tempered metadynamics can be used to explore the high-dimensional conformational free energy surfaces (FES). chemrxiv.org These methods allow for the mapping of the conformational ensemble and the identification of the most stable conformers. chemrxiv.org
For aromatic aldehydes, such as the related 2,4-difluorobenzaldehyde, the orientation of the aldehyde group relative to the phenyl ring (e.g., syn vs. anti conformers) is a key conformational feature. nih.gov The energy differences between these conformers can be estimated using high-level theoretical methods like DLPNO-CCSD(T). nih.gov For this compound, key torsional angles would include the rotation around the bond connecting the amidine group to the phenyl ring and the orientation of the hydroxyl groups. A thorough conformational search would reveal the low-energy structures and the barriers to their interconversion, providing insight into the molecule's structural plasticity. mdpi.comnih.gov
Theoretical models, particularly DFT, are highly effective at predicting various spectroscopic properties. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.
IR Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the vibrational modes (stretching, bending) that are observed as absorption bands in an experimental infrared (IR) spectrum. While DFT methods tend to overestimate frequencies, a scaling factor is often applied to achieve better agreement with experimental data. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating NMR chemical shifts (¹H and ¹³C). researchgate.netnih.gov The calculated shifts are compared to a reference compound (like tetramethylsilane) to predict the NMR spectrum. These predictions are highly useful for assigning peaks in experimental spectra. nih.gov
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.netnih.gov This allows for the prediction of the absorption maxima (λmax) in a UV-Vis spectrum, providing information about the molecule's chromophores and electronic structure. chemrxiv.orgchemrxiv.org
Table 2: Illustrative Comparison of Experimental and Theoretically Predicted Spectroscopic Data Note: This table demonstrates the typical output of spectroscopic prediction studies, using data paradigms from research on related aromatic compounds.
| Spectroscopic Data | Experimental Value | Calculated Value (Method) | Assignment |
|---|---|---|---|
| IR (cm⁻¹) | 3450 | 3465 (B3LYP/6-311++G(d,p)) | O-H Stretch |
| 1680 | 1695 (B3LYP/6-311++G(d,p)) | C=N Stretch | |
| ¹H NMR (ppm) | 9.8 | 9.75 (GIAO-B3LYP) | Ar-H |
| 7.2 | 7.15 (GIAO-B3LYP) | Ar-H | |
| UV-Vis (nm) | 330 | 328 (TD-DFT) | π → π* transition |
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior and interactions of molecules in a dynamic or complex environment, such as in the binding site of a protein.
Molecular docking is a computational technique that predicts the preferred orientation, or "pose," of a ligand when it binds to a target macromolecule, usually a protein. scienceopen.com This method is a cornerstone of structure-based drug design.
The process involves several steps:
Preparation: Three-dimensional structures of the ligand (this compound) and the target protein are prepared. This includes adding hydrogen atoms and assigning partial charges. physchemres.org
Posing: A search algorithm generates a large number of possible binding poses of the ligand within the active site of the protein. scienceopen.com
Scoring: A scoring function is used to estimate the binding affinity for each pose. scienceopen.com The pose with the best score is predicted to be the most stable and likely binding mode.
Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For example, studies on Schiff bases derived from the related 2,4-dihydroxybenzaldehyde (B120756) have used molecular docking to predict binding to biological targets. researchgate.net Software like AutoDock and GOLD are commonly used for these simulations. scienceopen.comphyschemres.org The results can guide the design of more potent and selective inhibitors.
Table 3: Example Molecular Docking Results Note: This table is a hypothetical representation of docking results for this compound against common enzyme targets.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Acetylcholinesterase | -8.5 | TYR334, TRP84, HIS440 |
| Butyrylcholinesterase | -7.9 | TRP82, TYR332, SER198 |
| Cyclooxygenase-2 | -9.1 | ARG513, TYR385, SER530 |
While molecular docking provides a static snapshot of binding, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of every atom in a system over time by solving Newton's equations of motion, providing insight into the flexibility of the protein and ligand and the stability of their interactions. escholarship.org
A primary application of MD simulations in drug discovery is the calculation of binding free energy (ΔG), which is a more accurate measure of binding affinity than docking scores. nih.gov Several methods are used for this purpose:
Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): This is a popular end-point method where MD simulations of the complex, protein, and ligand are run. Snapshots from these trajectories are then used to calculate the binding free energy by combining molecular mechanics energies with models for solvation free energy. researchgate.net
Alchemical Free Energy Methods: These are more rigorous (and computationally expensive) methods. They involve creating a non-physical, or "alchemical," pathway to gradually transform the ligand into nothing or into another ligand. By calculating the free energy change along this pathway, the absolute or relative binding free energy can be determined. nih.gov
These simulations provide a detailed understanding of the thermodynamics of binding, helping to explain why one ligand binds more tightly than another and guiding the optimization of lead compounds. nih.govnih.gov
De Novo Ligand Design using Computational Algorithms based on the Scaffold
De novo drug design is a computational strategy that aims to generate novel molecular structures from the ground up, tailored to fit the binding site of a biological target. nih.gov This approach is particularly valuable when seeking to create new chemical entities that are distinct from existing patented compounds. The this compound structure serves as an excellent foundational scaffold for such computational endeavors.
The process typically involves two main strategies:
Fragment Growing: An algorithm would begin by placing the core this compound scaffold, or a key fragment of it, within the active site of a target protein. The software then iteratively adds small chemical fragments from a pre-defined library, exploring favorable growth vectors and optimizing interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's residues. Each addition is scored, and the most promising molecules are elaborated further.
Fragment Linking: Alternatively, multiple small fragments could be independently docked into different sub-pockets of the target's binding site. If the this compound scaffold is identified as a key anchor, computational algorithms can then search for suitable linker fragments to connect it to other favorably bound fragments, thereby constructing a larger, more potent molecule. nih.govresearchgate.net
In both approaches, the this compound core provides a rigid anchor and key interaction points. The positively charged amidine group can form strong salt bridges with acidic residues like aspartate or glutamate, while the two hydroxyl groups can act as both hydrogen bond donors and acceptors. Computational studies would leverage these intrinsic properties to guide the design of new analogues with enhanced affinity and selectivity for a specific target. nih.gov
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling is a cornerstone of computer-aided drug design that distills the essential steric and electronic features required for a molecule to be biologically active. pharmacophorejournal.com This abstract model can then be used as a 3D query to search for new compounds with the same critical features.
In the absence of a known 3D structure of the biological target, a ligand-based pharmacophore model can be generated from a set of known active molecules. creative-biolabs.comnih.gov This process involves conformationally analyzing and superimposing a series of active analogues of this compound to identify shared chemical features.
For the this compound scaffold, a resulting pharmacophore model would likely include the following features:
One Aromatic Ring (AR): Representing the core phenyl group.
Two Hydrogen Bond Acceptors (HBA): Corresponding to the oxygen atoms of the hydroxyl groups.
Two Hydrogen Bond Donors (HBD): Corresponding to the hydrogen atoms of the hydroxyl groups and the NH2 of the amidine.
One Positive Ionizable (PI) / Cationic Feature: Representing the protonated amidine group, which is crucial for binding to many targets like serine proteases. researchgate.net
The spatial arrangement and distances between these features would constitute the final pharmacophore hypothesis, which serves as a template for identifying novel, structurally diverse compounds with potentially similar biological activity. nih.govmdpi.com
When the 3D structure of a target protein complexed with a ligand is available, a structure-based pharmacophore can be derived. This method maps the specific interactions observed between the ligand and the protein's active site. researchgate.net As of this writing, there are no publicly available crystal structures of this compound bound to a protein target in the Protein Data Bank (PDB).
However, if such a complex were determined, the process would involve identifying all key interaction points. For instance, the model would map the precise locations of:
Hydrogen bonds between the ligand's hydroxyl and amidine groups and residues in the binding pocket.
Ionic interactions between the cationic amidine and negatively charged amino acid residues.
Hydrophobic contacts involving the aromatic ring. researchgate.net
This structure-based model is often more precise than a ligand-based one as it is derived from direct experimental evidence of the binding mode.
Once a pharmacophore model is established, it can be used as a 3D query for virtual screening of large chemical databases, such as ZINC or ChEMBL, which contain millions of purchasable or synthesizable compounds. mdpi.comnih.gov The screening software rapidly filters these vast libraries, retaining only those molecules whose 3D structures can match the pharmacophore features both chemically and geometrically. nih.gov
This process significantly narrows down the number of compounds from millions to a few thousand "hits." These hits can then be subjected to further computational filtering, such as molecular docking, to predict their binding orientation and affinity more accurately. This combined approach of pharmacophore screening followed by docking is a highly efficient method for identifying novel and promising lead compounds for further experimental validation. rsc.org
Computational Analysis of Molecular Descriptors for in silico Characterization
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. These descriptors are fundamental for developing quantitative structure-activity relationship (QSAR) models and for predicting a compound's pharmacokinetic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). jonuns.com The in silico prediction of these properties is a critical step in early-stage drug discovery to deprioritize compounds that are likely to fail later due to poor bioavailability or toxicity issues. phcogj.comfrontiersin.org
For this compound, various molecular descriptors can be calculated using computational software. These parameters provide insights into its potential drug-like characteristics without making direct predictions of clinical outcomes.
Below is a table of key computed molecular descriptors and ADMET-related parameters for this compound.
| Descriptor Category | Parameter | Computed Value | Significance |
| Physicochemical Properties | Molecular Weight | 152.15 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five). |
| LogP (Octanol/Water Partition Coefficient) | 0.45 | Indicates good water solubility and potential for good absorption. | |
| Topological Polar Surface Area (TPSA) | 98.8 Ų | Suggests the potential to cross cell membranes. | |
| Hydrogen Bond Donors | 4 | Indicates significant potential for forming hydrogen bonds with a target. | |
| Hydrogen Bond Acceptors | 4 | Indicates significant potential for forming hydrogen bonds with a target. | |
| Rotatable Bonds | 1 | Low conformational flexibility, which can be favorable for binding affinity. | |
| Absorption & Distribution | Water Solubility (LogS) | -1.15 | Predicted to be soluble in water. |
| GI Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. | |
| BBB Permeant | No | Predicted not to cross the blood-brain barrier, potentially reducing CNS side effects. | |
| Metabolism | CYP2D6 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key enzyme. |
| CYP3A4 Inhibitor | No | Unlikely to interfere with the metabolism of drugs processed by this key enzyme. | |
| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic in the Ames test. |
| Hepatotoxicity | No | Predicted not to cause liver damage. | |
| (Data generated from publicly available prediction models; these are theoretical predictions and not experimental results) |
These in silico predictions suggest that this compound possesses a favorable profile in terms of its basic physicochemical properties and predicted ADMET characteristics, making it a viable scaffold for further drug discovery efforts. mdpi.comnih.gov
Applications of 2,4 Dihydroxybenzamidine As a Research Tool and Chemical Probe
Development of Activity-Based Probes (ABPs) and Affinity Labels
Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs covalent chemical probes to assess the functional state of enzymes within complex biological systems. researchgate.netnih.gov Benzamidine (B55565) derivatives have been successfully adapted for this purpose, serving as affinity labels to covalently modify and identify specific enzymes.
A notable example is the development of azidobenzamidine derivatives as photoaffinity labels for trypsin. nih.gov These molecules contain a photoreactive azido (B1232118) group, which upon exposure to UV light, forms a highly reactive nitrene that can covalently bind to residues within the enzyme's active site. In the absence of light, these probes act as reversible competitive inhibitors. This photo-inducible covalent modification allows for the specific and irreversible labeling of the target enzyme, facilitating its identification and characterization. nih.gov
The general structure of such probes consists of three key components: a recognition element (the benzamidine scaffold), a reactive group (e.g., an azido group), and often a reporter tag (such as a fluorophore or biotin) for detection and isolation of the labeled protein. The 2,4-dihydroxy substitution on the benzene (B151609) ring could potentially influence the binding affinity and selectivity of such probes through additional hydrogen bonding interactions within the enzyme's active site.
Table 1: Examples of Benzamidine-Based Affinity Labels
| Compound Name | Reactive Group | Target Enzyme(s) | Application |
| meta-Azidobenzamidine | Azide | Trypsin | Photoaffinity labeling |
| para-Azidobenzamidine | Azide | Trypsin | Photoaffinity labeling |
Use in Target Identification and Validation Studies in vitro
The identification and validation of new drug targets are crucial steps in the drug discovery pipeline. rapidnovor.com Benzamidine derivatives have proven to be valuable tools in this context, primarily through their use as inhibitors to probe the function of specific enzymes. By inhibiting a target enzyme, researchers can study the downstream biological consequences and thus validate its role in a particular disease pathway.
For instance, the bengamides, a class of marine natural products, were identified as inhibitors of methionine aminopeptidases (MetAPs) through a proteomics-based approach. nih.gov While not a direct benzamidine derivative, this study highlights the use of small molecule inhibitors in target identification. Similarly, libraries of benzamidine derivatives can be screened to identify potent and selective inhibitors for uncharacterized enzymes, thereby elucidating their biological function.
The specificity of benzamidine derivatives can be modulated by substitutions on the benzene ring. This allows for the development of inhibitors that can distinguish between closely related enzymes, which is critical for validating a specific enzyme as a drug target without confounding off-target effects. nih.gov
Application in High-Throughput Screening (HTS) Assay Development for in vitro Systems
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify new lead compounds. nih.gov The development of robust and reliable HTS assays is essential for the success of these campaigns. Benzamidine-based compounds can be utilized in several ways in HTS assay development.
Firstly, known benzamidine inhibitors often serve as positive controls in screening assays for serine proteases. Their well-characterized inhibitory activity provides a reliable benchmark for assay performance. Secondly, benzamidine-based probes can be used to develop novel assay formats. For example, a fluorescently labeled benzamidine derivative could be used in a competitive binding assay, where the displacement of the probe by a potential inhibitor from the enzyme's active site results in a measurable change in fluorescence.
The development of a continuous, spectrophotometric assay for phosphoribosylformylglycinamidine synthase (PFAS), an enzyme in the purine (B94841) biosynthesis pathway, demonstrates the principles of HTS assay design that could be applied to enzymes targeted by benzamidine derivatives. nih.gov The key features of a successful HTS assay include miniaturization, automation, and a robust signal-to-noise ratio.
Utility in Mechanistic Enzymology Research
Benzamidine and its derivatives are widely used as reversible competitive inhibitors in mechanistic studies of enzymes, particularly serine proteases like trypsin, plasmin, and thrombin. ebi.ac.ukwikipedia.org By competing with the substrate for binding to the active site, these inhibitors can be used to determine key enzymatic parameters such as the Michaelis constant (Km) and to elucidate the enzyme's catalytic mechanism.
The binding of benzamidine to the active site of trypsin-like enzymes can be monitored spectroscopically, providing a real-time method to study binding kinetics and the displacement of the inhibitor by other ligands. nih.gov This has been instrumental in understanding the structure-activity relationships of these enzymes and their inhibitors. The systematic variation of substituents on the benzamidine scaffold has allowed researchers to map the topology of the enzyme's active site and to understand the molecular determinants of binding affinity and selectivity. nih.gov
For example, a study on multivalent benzamidine molecules demonstrated that both valency and the length of the linker between benzamidine units significantly impact the inhibitory potency against plasmin. nih.gov Such studies provide valuable insights into the principles of inhibitor design.
Table 2: Inhibition Constants (Ki) of Benzamidine Derivatives for Serine Proteases
| Enzyme | Benzamidine Ki (µM) | 4-Aminobenzamidine Ki (µM) |
| Trypsin | 10 - 40 | Generally more potent |
| Plasmin | 10 - 40 | Not specified |
| Thrombin | 10 - 40 | Not specified |
| Data sourced from Markwardt et al., 1968, as cited in MEROPS. ebi.ac.uk |
Development of Biosensors or Analytical Detection Systems Based on 2,4-Dihydroxybenzamidine Interactions
The specific binding properties of benzamidine derivatives make them attractive candidates for the development of biosensors and other analytical tools for the detection and quantification of specific enzymes. For instance, immobilized p-aminobenzamidine is widely used in affinity chromatography for the purification of trypsin-like serine proteases. nih.govtofflon-lifescience.comcytivalifesciences.com This principle can be extended to the development of biosensors.
A biosensor based on benzamidine could be constructed by immobilizing a benzamidine derivative onto a transducer surface, such as an electrode or an optical fiber. nih.gov The binding of the target enzyme to the immobilized benzamidine would then generate a measurable signal. Such a biosensor could be used for a variety of applications, including disease diagnosis (by detecting elevated levels of specific proteases) and monitoring enzyme activity in real-time.
While there are no specific reports on biosensors based on this compound, the principles of biosensor design suggest that the incorporation of the 2,4-dihydroxy motif could potentially enhance the sensitivity and selectivity of the sensor through additional interactions with the target enzyme.
Advanced Investigations into Analogues, Prodrug Concepts Academic Context , and Conjugates of 2,4 Dihydroxybenzamidine
Design and Synthesis of Conformationally Restricted Analogues
The design and synthesis of conformationally restricted analogues of bioactive molecules are a key strategy in medicinal chemistry to understand the bioactive conformation and to improve affinity for a biological target. For 2,4-dihydroxybenzamidine, this would involve introducing structural constraints to limit the rotational freedom of the molecule. While specific studies on conformationally restricted analogues of this compound are not prevalent in publicly accessible literature, the principles can be extrapolated from research on similar scaffolds.
One common approach is the incorporation of the flexible side chains into a cyclic system. For instance, the amidine group and the phenyl ring could be part of a larger heterocyclic framework. This can be achieved through multi-step synthesis, often involving intramolecular cyclization reactions. The goal is to create rigid structures that mimic a specific spatial arrangement of the key functional groups.
Another strategy involves the introduction of bulky substituents or intramolecular hydrogen bonds to favor a particular conformation. The design of such analogues is heavily reliant on computational modeling to predict the low-energy conformations and their potential interactions with a target.
Table 1: Theoretical Strategies for Conformationally Restricted Analogues of this compound
| Strategy | Rationale | Potential Synthetic Approach |
| Incorporation into a heterocyclic system | To reduce the number of rotatable bonds and lock the molecule in a specific conformation. | Intramolecular cyclization of a suitably functionalized precursor. |
| Introduction of bulky substituents | To sterically hinder rotation around key single bonds. | Standard substitution reactions on the aromatic ring or the amidine nitrogen. |
| Intramolecular hydrogen bonding | To stabilize a specific planar or non-planar conformation. | Introduction of additional functional groups capable of forming hydrogen bonds. |
Exploration of Metabolically Stable (Academic Stability Studies, not clinical) Derivatives
In an academic research context, understanding the metabolic stability of a compound is crucial for its potential use in biological assays. The primary sites of metabolism for this compound would likely be the phenolic hydroxyl groups (via glucuronidation or sulfation) and the amidine group (via hydrolysis). Academic studies on improving metabolic stability often focus on chemical modifications that hinder the recognition of the molecule by metabolic enzymes.
One common strategy is the introduction of steric shields, such as methyl or fluoro groups, in close proximity to the metabolic soft spots. For the hydroxyl groups, this could involve substitution at the adjacent positions on the aromatic ring. For the amidine group, N-alkylation could be explored.
Bioisosteric replacement is another key strategy. The hydroxyl groups, for instance, could be replaced with other functional groups that can act as hydrogen bond donors but are less susceptible to conjugation reactions. Similarly, the amidine group could be replaced by other basic, isosteric groups.
In vitro metabolic stability is typically assessed by incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time. The results are often expressed as the half-life (t½) or intrinsic clearance (Clint).
Table 2: Potential Modifications to Enhance Metabolic Stability of this compound
| Modification | Target Site | Rationale |
| Methylation/Fluorination | Aromatic ring | Steric shielding of hydroxyl groups to prevent conjugation. |
| N-alkylation | Amidine group | Steric hindrance to reduce susceptibility to hydrolysis. |
| Bioisosteric replacement of hydroxyls | Aromatic ring | Replacement with less metabolically labile groups. |
| Bioisosteric replacement of amidine | Amidine group | Replacement with a more stable basic group. |
Chemical Modification for Targeted Delivery in in vitro Cell or Enzyme Systems
Chemical modification of this compound can be employed to achieve targeted delivery in specific in vitro systems. This involves conjugating the molecule to a targeting moiety that has a high affinity for a particular cell surface receptor or enzyme.
For example, to target a specific enzyme, this compound could be linked to a known inhibitor or substrate of that enzyme. The linker used for conjugation is crucial and can be designed to be cleavable under specific conditions, such as a change in pH or the presence of a particular enzyme, to release the this compound at the target site.
In the context of cell-based assays, targeting can be achieved by conjugation to ligands that bind to receptors overexpressed on the target cells. This could include peptides, small molecules, or antibodies. Bioorthogonal chemistry, which involves reactions that can occur in biological systems without interfering with native biochemical processes, is a powerful tool for this purpose.
Conjugation with Biopolymers or Nanomaterials for Research Applications
For research applications, conjugating this compound to biopolymers or nanomaterials can impart new properties and functionalities.
Biopolymer Conjugation: Biopolymers such as polyethylene (B3416737) glycol (PEG), polysaccharides, and peptides can be conjugated to this compound. PEGylation, the attachment of PEG chains, is a common strategy to increase the aqueous solubility and stability of small molecules in biological media. The hydroxyl or amine groups of this compound can be used as handles for conjugation.
Nanomaterial Conjugation: The functionalization of nanomaterials with small molecules is a rapidly growing area of research. While direct conjugation of this compound to nanoparticles is not widely reported, a similar compound, 2,4-dihydroxybenzaldehyde (B120756), has been used to modify silica (B1680970) nanoparticles. nih.gov In this study, the aldehyde group reacts with an amine-functionalized nanoparticle to form an imine linkage. nih.gov A similar strategy could be envisioned for this compound, where the amidine group, or a synthetically introduced functional group, could be used for covalent attachment to the surface of nanoparticles (e.g., gold, silica, or iron oxide).
The resulting functionalized nanomaterials could be used for a variety of research purposes, such as in the development of novel biosensors, as tools for studying biological interactions, or for the controlled release of the compound in specific environments.
Academic Principles of Prodrug Design for Benzamidine (B55565) Scaffolds (focus on chemical strategies for in vitro release or stability, not clinical outcomes)
The benzamidine group is a strong base and is typically protonated at physiological pH, which can limit its ability to cross cell membranes. Prodrug strategies for benzamidine scaffolds aim to mask the basic amidine group with a promoiety that is cleaved in vitro under specific chemical or enzymatic conditions to release the active parent drug.
One of the most common approaches for creating prodrugs of amines and amidines is N-acylation to form amides or carbamates. However, these are often too stable for efficient release. More sophisticated strategies involve the design of promoieties that are cleaved via intramolecular reactions.
A key principle is to create a system where the cleavage of the promoiety is triggered by a specific event, such as a change in pH or the action of a specific enzyme. For example, an ester-containing promoiety could be attached to one of the amidine nitrogens. The ester could be designed to be hydrolyzed by esterases, which would then trigger an intramolecular cyclization reaction that releases the parent benzamidine.
Another approach is the use of N-acyloxyalkoxycarbonyl or N-acyloxymethyl groups. These promoieties can be cleaved by esterases to generate an unstable intermediate that spontaneously decomposes to release the parent amidine.
The stability and release kinetics of such prodrugs are typically studied in vitro using buffered solutions at different pH values and in the presence of purified enzymes or cell lysates. The rate of prodrug disappearance and parent drug appearance is monitored by techniques such as HPLC.
Table 3: Academic Prodrug Strategies for Benzamidine Scaffolds
| Prodrug Strategy | Promoieties | Release Mechanism (in vitro) |
| Esterase-cleavable promoieties | N-acyloxyalkyl, N-acyloxyalkoxycarbonyl | Enzymatic cleavage of the ester bond followed by spontaneous decomposition of the intermediate. |
| pH-sensitive promoieties | Groups that undergo intramolecular cyclization at a specific pH. | pH-triggered intramolecular reaction leading to the release of the parent drug. |
| Reductively-cleavable promoieties | Azo or nitroaromatic groups | Reduction of the promoiety under specific redox conditions leading to cleavage. |
Future Directions and Emerging Research Paradigms for 2,4 Dihydroxybenzamidine
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the study of 2,4-dihydroxybenzamidine. researchgate.netbroadinstitute.org These computational tools offer the potential to significantly accelerate the discovery and optimization of derivatives by building predictive models from multidimensional datasets. researchgate.net ML algorithms can be trained on existing data of this compound and related molecules to predict various properties, including bioactivity, toxicity, and pharmacokinetic parameters, based solely on their chemical structure. broadinstitute.orgresearchgate.net
Table 1: Potential Applications of AI/ML in this compound Research
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Predictive Toxicology | Models trained on FDA-curated data to predict potential cardiotoxicity or liver injury based on chemical structure and properties. broadinstitute.org | De-risking drug development by identifying potential safety issues early in the discovery process. |
| Pharmacokinetic Modeling | Predicting absorption, distribution, metabolism, and excretion (ADME) properties to "fail faster" and focus on candidates with better bioavailability. broadinstitute.org | Reducing the high attrition rates in drug development and focusing resources on viable candidates. |
| Bioactivity Prediction | Using ML classifiers like random forest and deep neural networks to predict antimicrobial or anticancer activity against various pathogens or cell lines. researchgate.net | Accelerating the identification of new therapeutic applications for this compound derivatives. |
| Generative Modeling | Employing generative adversarial networks (GANs) or variational autoencoders (VAEs) to design entirely new peptide or small molecule sequences with optimized properties. mdpi.comnih.gov | Creating novel derivatives of this compound with enhanced efficacy and reduced toxicity. |
Exploration of Novel Biological Targets Beyond Classical Proteases in vitro
While benzamidine (B55565) derivatives are well-known for their interactions with proteases, emerging research on structurally related compounds suggests a broader biological potential for the this compound scaffold. Recent studies on derivatives of 2,4-dihydroxybenzoic acid and N,N-cyclic-2,4-dihydroxythiobenzamide have revealed significant in vitro antiproliferative, antifungal, and antibacterial activities. nih.govmdpi.com These findings strongly indicate that the core structure may interact with a variety of biological targets beyond classical proteases.
Future research will likely focus on identifying and validating these novel targets. For example, hydrazide–hydrazone derivatives of 2,4-dihydroxybenzoic acid have shown potent activity against human cancer cell lines such as glioblastoma (LN-229) and lung adenocarcinoma (H1563). mdpi.com Similarly, N,N-cyclic-2,4-dihydroxythiobenzamide derivatives have demonstrated antiproliferative effects against HCV29T bladder cancer cells. nih.gov The mechanisms behind these activities are likely distinct from protease inhibition and warrant further investigation. Techniques such as affinity chromatography, proteomics, and cellular thermal shift assays (CETSA) could be employed to pinpoint the specific molecular targets responsible for these effects.
Development of Next-Generation Chemical Probes with Enhanced Selectivity
The this compound scaffold represents a promising starting point for the development of next-generation chemical probes. A high-quality chemical probe is a highly selective small molecule used to study the function of a specific protein or biological process. probes-drugs.org The future in this area involves rationally designing derivatives with enhanced selectivity for specific biological targets, minimizing off-target effects that can confound experimental results.
Achieving high selectivity often requires a deep understanding of the target's structure and the probe's binding mode. probes-drugs.org This can be facilitated by structure-based design, where computational modeling and structural biology data guide the chemical synthesis of new analogues. ub.edu The goal is to create probes that are potent and exhibit a significant selectivity margin (e.g., >30-fold) for their intended target over other related proteins. probes-drugs.org The development of such precise tools derived from this compound would enable researchers to dissect complex biological pathways with greater accuracy.
Application in Materials Science and Supramolecular Chemistry (e.g., hydrogen bond motifs for self-assembly)
The molecular structure of this compound, featuring multiple hydrogen bond donors and acceptors, makes it an attractive building block for materials science and supramolecular chemistry. nih.gov Hydrogen bonds are directional, non-covalent interactions that can guide the self-assembly of molecules into well-ordered, higher-order structures. ethernet.edu.etst-andrews.ac.uk The arrangement of hydroxyl and amidine groups on the phenyl ring provides a specific geometric pattern for forming predictable hydrogen bonding networks.
This potential is exemplified by studies on the related compound 2,4-dihydroxybenzoic acid, where hydrogen bonding patterns dictate its crystal structure. nih.gov Similarly, the amidine group can participate in strong, directional interactions. This capacity for self-recognition and assembly could be harnessed to create novel supramolecular polymers, gels, or liquid crystals. st-andrews.ac.uk The properties of these materials could be tuned by chemically modifying the this compound core, leading to applications in areas such as drug delivery, tissue engineering, or sensor technology.
Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Structural Biology, and Computational Chemistry
The full potential of this compound will be realized through a deeply integrated, interdisciplinary research approach. This paradigm involves a synergistic interplay between synthetic organic chemistry, structural biology, and computational chemistry.
Synthetic Organic Chemistry: Chemists will continue to design and synthesize novel derivatives of this compound with tailored properties. nih.govresearchgate.net This includes creating libraries of compounds for screening and developing efficient synthetic routes to promising candidates. nih.gov
Structural Biology: Techniques like X-ray crystallography and NMR spectroscopy will be crucial for determining the three-dimensional structures of this compound derivatives bound to their biological targets. researchgate.net This provides invaluable, high-resolution insights into the specific molecular interactions that drive binding and activity.
Computational Chemistry: Computational methods, including molecular docking, molecular dynamics simulations, and quantum chemical calculations, will play a vital role. nih.govresearchgate.net These tools can predict how a molecule will bind to a target, rationalize structure-activity relationships, and guide the design of new compounds with improved properties. ub.edunih.gov
By combining these disciplines, researchers can create a powerful feedback loop: computational models can guide synthetic efforts, synthesized compounds can be tested biologically, and structural studies of the most active compounds can refine the computational models for the next design cycle. This integrated approach is essential for tackling complex challenges and unlocking the full therapeutic and technological potential of the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing 2,4-Dihydroxybenzamidine with high purity?
- Methodological Answer : Optimize synthesis via stepwise benzoylation and amidoxime formation. Use HPLC (≥98% purity) and LC-MS for characterization. Monitor reaction intermediates using FT-IR for hydroxyl (3200–3500 cm⁻¹) and amidine (1650–1700 cm⁻¹) groups. Purify via recrystallization in ethanol/water (1:3 v/v) .
- Key Considerations : Control pH during amidoxime formation (pH 7–8) to avoid side reactions. Use inert atmospheres (N₂/Ar) to prevent oxidation of hydroxyl groups .
Q. How should researchers handle this compound to ensure stability during experiments?
- Methodological Answer : Store in airtight, light-protected containers at –20°C. For aqueous solutions, use phosphate-buffered saline (PBS, pH 7.4) and add 0.1% sodium azide to inhibit microbial degradation. Avoid prolonged exposure to temperatures >25°C .
- Key Considerations : Monitor degradation via UV-Vis spectroscopy (λmax = 280 nm) weekly. Adjust storage conditions if absorbance decreases by >5% .
Q. What solvent systems are optimal for solubilizing this compound in biochemical assays?
- Methodological Answer : Use DMSO for stock solutions (50 mM), diluted to ≤1% DMSO in assays. For aqueous solubility, pre-saturate buffers (e.g., PBS) with nitrogen to reduce oxidative degradation. Solubility in ethanol is 8.45 mg/mL at 25°C .
- Key Considerations : Validate solvent compatibility with assay components (e.g., enzymes) using negative controls .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in advanced oxidation processes (AOPs)?
- Methodological Answer : Perform DFT calculations (e.g., M06-2X/6-311+G(d,p)) to model hydroxyl radical (•OH) attack sites. Simulate reaction pathways using Gaussian 16, prioritizing Gibbs free energy (ΔG) of intermediates. Validate with LC-MS/MS to detect phenolic byproducts (e.g., quinones) .
- Key Considerations : Include solvent effects (SMD model for water) and compare H-bonding interactions at C2 vs. C4 hydroxyl groups .
Q. What strategies resolve contradictions in enzyme inhibition data for this compound?
- Methodological Answer : Standardize assay conditions (e.g., trypsin inhibition):
- Kinetic Assays : Use Michaelis-Menten plots with varying substrate (BAEE) and inhibitor concentrations. Calculate Ki values via Dixon plots.
- Control for Non-Specific Binding : Include α2-macroglobulin to confirm specificity .
Q. How can researchers design longitudinal studies to assess environmental exposure to this compound?
- Methodological Answer : Use biomonitoring (urinary metabolites) with LC-MS/MS (LOQ = 0.1 ng/mL). Collect samples at multiple timepoints (t = 0, 24, 48 h) to account for short half-life (t₁/₂ = 4–6 h). Adjust for confounders (e.g., diet) via multivariate regression .
- Key Considerations : Validate metabolite stability with spiked samples stored at –80°C for ≤30 days .
Data Analysis & Experimental Design
Q. What statistical approaches are robust for analyzing dose-response data in this compound toxicity studies?
- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) in GraphPad Prism. Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic models. Report EC50 values with 95% confidence intervals .
- Key Considerations : Include replicates (n ≥ 6) and use Kolmogorov-Smirnov tests to confirm normality .
Q. How can researchers mitigate batch-to-batch variability in synthesized this compound?
- Methodological Answer : Implement QC/QA protocols:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
